molecular formula C23H26N2O3 B13422099 (S)-Quinuclidinyl Benzoyl Solifenacin

(S)-Quinuclidinyl Benzoyl Solifenacin

Katalognummer: B13422099
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: NSKBRJBDYOPZBY-OAQYLSRUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-Quinuclidinyl Benzoyl Solifenacin is a chemical compound that belongs to the class of muscarinic receptor antagonists. It is primarily used in the treatment of overactive bladder symptoms, such as urinary urgency, frequency, and incontinence. The compound works by relaxing the bladder muscles, thereby increasing the bladder’s capacity to hold urine and reducing the frequency of urination.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Quinuclidinyl Benzoyl Solifenacin involves several steps, starting from the basic quinuclidine structure. The quinuclidine is first reacted with benzoyl chloride under basic conditions to form the benzoyl derivative. This intermediate is then subjected to further reactions to introduce the solifenacin moiety. The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Quinuclidinyl Benzoyl Solifenacin undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: The benzoyl and solifenacin moieties can be substituted with other functional groups to create analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

(S)-Quinuclidinyl Benzoyl Solifenacin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying muscarinic receptor antagonists and their interactions.

    Biology: Employed in research on bladder function and urinary disorders.

    Medicine: Investigated for its potential therapeutic effects in treating overactive bladder and other related conditions.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Wirkmechanismus

(S)-Quinuclidinyl Benzoyl Solifenacin exerts its effects by antagonizing muscarinic receptors, particularly the M3 receptor subtype. This prevents the binding of acetylcholine, a neurotransmitter that stimulates bladder contractions. By blocking this interaction, the compound reduces bladder muscle contractions and increases bladder capacity. The primary molecular targets are the M2 and M3 muscarinic receptors, which are predominantly found in the bladder .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.

    Oxybutynin: A widely used antimuscarinic agent for urinary incontinence.

    Darifenacin: Selectively targets the M3 receptor, similar to solifenacin.

Uniqueness

(S)-Quinuclidinyl Benzoyl Solifenacin is unique in its specific binding affinity and selectivity for the M3 receptor, which makes it particularly effective in treating overactive bladder with fewer side effects compared to other antimuscarinic agents .

Eigenschaften

Molekularformel

C23H26N2O3

Molekulargewicht

378.5 g/mol

IUPAC-Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(2-benzoylphenyl)ethyl]carbamate

InChI

InChI=1S/C23H26N2O3/c26-22(19-7-2-1-3-8-19)20-9-5-4-6-17(20)10-13-24-23(27)28-21-16-25-14-11-18(21)12-15-25/h1-9,18,21H,10-16H2,(H,24,27)/t21-/m1/s1

InChI-Schlüssel

NSKBRJBDYOPZBY-OAQYLSRUSA-N

Isomerische SMILES

C1CN2CCC1[C@@H](C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4

Kanonische SMILES

C1CN2CCC1C(C2)OC(=O)NCCC3=CC=CC=C3C(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.